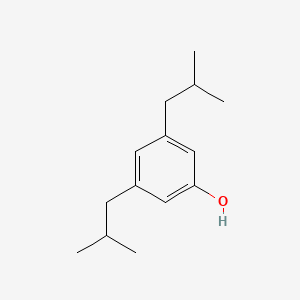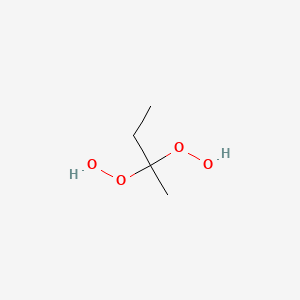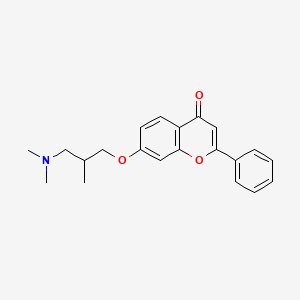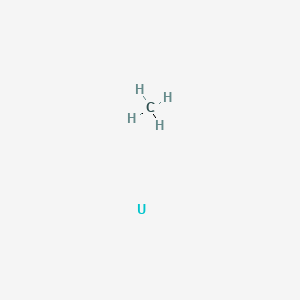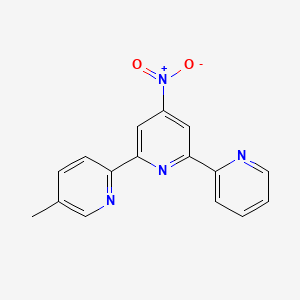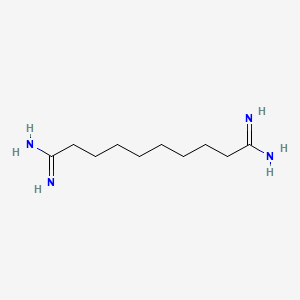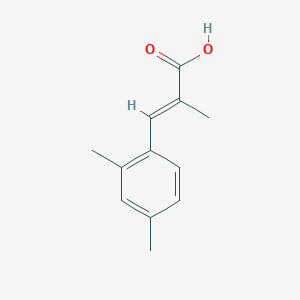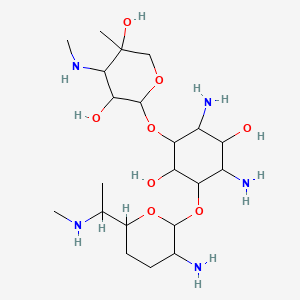
2-Hydroxygentamicin C1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxygentamicin C1 is an antibiotic belonging to the aminoglycoside class, produced by the fermentation of Micromonospora purpurea. It is a derivative of gentamicin, which is widely used to treat severe infections caused by gram-negative aerobic bacteria . The compound is known for its broad-spectrum antibacterial activity, making it a crucial component in the treatment of various bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxygentamicin C1 involves the fermentation of Micromonospora purpurea in the presence of deoxystreptamine and 2,3,6/3,5-pentahydroxycyclohexanone . The process includes several steps of isolation and purification to obtain the desired compound. The synthetic route is characterized by the methyl substitution at the 6′-position, which is a key feature of this compound .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process, with large-scale bioreactors used to cultivate Micromonospora purpurea. The fermentation broth is then subjected to various chromatographic techniques to isolate and purify the compound . The use of solid-phase extraction and high-performance liquid chromatography (HPLC) is common in the purification process .
化学反応の分析
Types of Reactions: 2-Hydroxygentamicin C1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include trifluoroacetic acid, pentafluoropropanoic acid, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without compromising the compound’s stability .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced antibacterial activity or reduced nephrotoxicity . These derivatives are often tested for their efficacy against resistant bacterial strains.
科学的研究の応用
2-Hydroxygentamicin C1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the synthesis and modification of aminoglycosides. Researchers explore various synthetic routes and reaction conditions to develop new derivatives with improved properties .
Biology: In biology, the compound is used to study the mechanisms of bacterial resistance and the development of new antibiotics. It serves as a reference compound in the development of assays to screen for antibacterial activity .
Medicine: In medicine, this compound is used to treat severe bacterial infections, particularly those caused by gram-negative bacteria. Its broad-spectrum activity makes it a valuable tool in the treatment of infections that are resistant to other antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the production of various antibiotic formulations. Its derivatives are also explored for their potential use in treating infections in livestock .
作用機序
2-Hydroxygentamicin C1 exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, which is essential for the translation of genetic information into proteins .
類似化合物との比較
Gentamicin C1: Another major component of the gentamicin complex, known for its broad-spectrum antibacterial activity.
Gentamicin C1a: Similar to gentamicin C1 but with slight differences in its methylation pattern.
Gentamicin C2: Known for its lower nephrotoxicity compared to other gentamicin components.
Tobramycin: Another aminoglycoside antibiotic with a similar mechanism of action but different structural features.
Netilmicin: A derivative of gentamicin with modifications that reduce its nephrotoxicity and ototoxicity.
特性
CAS番号 |
60609-40-7 |
|---|---|
分子式 |
C21H43N5O8 |
分子量 |
493.6 g/mol |
IUPAC名 |
2-[2,4-diamino-5-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O8/c1-8(25-3)10-6-5-9(22)19(32-10)33-16-11(23)13(27)12(24)17(14(16)28)34-20-15(29)18(26-4)21(2,30)7-31-20/h8-20,25-30H,5-7,22-24H2,1-4H3 |
InChIキー |
VAVZWASKZVXMFU-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


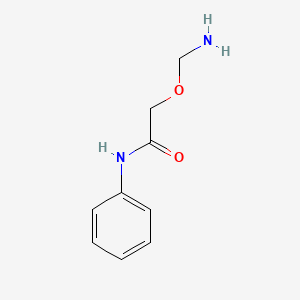
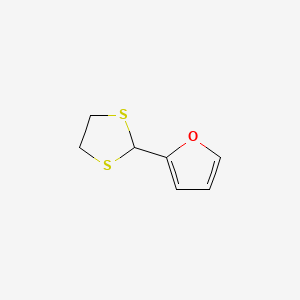
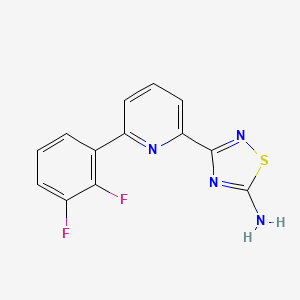
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
